2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt
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Overview
Description
2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] is a complex organic compound with a unique structure. It contains two naphthalene rings connected by a carboxamide group, and it is further substituted with hydroxyl groups and methoxy groups on a biphenyl backbone. This compound is known for its applications in various scientific fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] involves multiple steps. The starting materials typically include naphthalene derivatives and biphenyl compounds. The reaction conditions often require the use of strong bases such as sodium hydroxide and organic solvents like ethanol or acetone . The process may also involve the use of catalysts to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of quinones, while reduction of nitro groups leads to the formation of amines.
Scientific Research Applications
2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The biphenyl backbone provides structural rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound has a similar naphthalene-carboxamide structure but lacks the biphenyl backbone.
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-: This compound contains methoxy groups but differs in the position and number of substituents.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] lies in its biphenyl backbone, which provides additional structural complexity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52735-88-3 |
---|---|
Molecular Formula |
C36H26N2Na2O6 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
disodium;3-[[2-methoxy-4-[3-methoxy-4-[(3-oxidonaphthalene-2-carbonyl)amino]phenyl]phenyl]carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C36H28N2O6.2Na/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40;;/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42);;/q;2*+1/p-2 |
InChI Key |
FJSPZLHKDGDXDB-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3[O-])OC)NC(=O)C5=CC6=CC=CC=C6C=C5[O-].[Na+].[Na+] |
Origin of Product |
United States |
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